![molecular formula C18H20N2O4S B2740185 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 921908-43-2](/img/structure/B2740185.png)

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

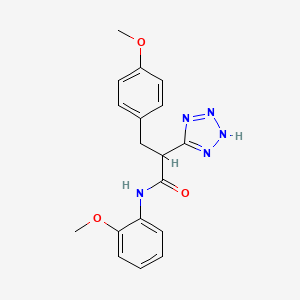

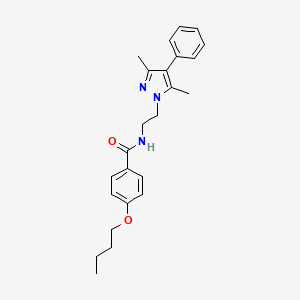

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.

BenchChem offers high-quality N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity Studies

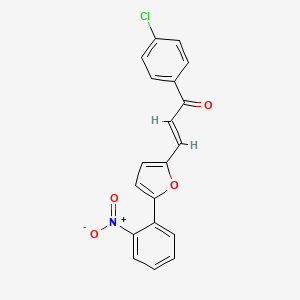

New derivatives of benzenesulfonamides have been synthesized, showing potential in bioactivity studies. For instance, a series of compounds synthesized starting from substituted benzaldehydes exhibited cytotoxic activities and inhibited carbonic anhydrase (CA) isoforms, indicating potential anti-tumor activities (H. Gul et al., 2016). Another study focused on the synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivatives, showing promising properties for photodynamic therapy in cancer treatment (M. Pişkin et al., 2020).

Analytical and Environmental Applications

The development of analytical methods for detecting benzenesulfonamide compounds in environmental samples has been a focus. For example, a novel procedure for the determination of benzotriazole, benzothiazole, and benzenesulfonamide compounds in soil samples via microwave-assisted extraction shows the environmental relevance of these compounds (Andrea Speltini et al., 2016). Another study developed a method for determining these compounds in outdoor air particulate matter, highlighting their ubiquitous presence and potential human exposure (Alba Maceira et al., 2018).

Chemical Synthesis and Characterization

Research has also focused on the chemical synthesis and characterization of benzenesulfonamide derivatives. For example, novel isocyanide-based reactions have been used for synthesizing tetrahydrobenzo[b][1,4]oxazepine and malonamide derivatives, showcasing the versatility of these compounds in chemical synthesis (A. Shaabani et al., 2010). Additionally, the synthesis and characterization of new Schiff bases derived from sulfamethoxazole and sulfisoxazole, with their enzyme inhibition and molecular docking studies, demonstrate the pharmaceutical potential of these derivatives (S. Alyar et al., 2019).

Mechanism of Action

Target of Action

It is suggested that the compound enhances the body’s stress response, particularly in response to oxidative stress, cold and heat stress .

Mode of Action

The compound interacts with its targets to enhance the body’s stress response . This interaction results in improved fur quality, shiny, oily, and smooth hair color, effectively increasing the commercial value of the output . It effectively reduces the mortality rate caused by stress during transportation and reduces the incidence of PSE meat caused by slaughter stress .

Biochemical Pathways

It is known that the compound plays a role in enhancing the body’s stress response .

Pharmacokinetics

It is suggested that the compound enhances the body’s stress response, which could potentially influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action include enhanced stress response, improved fur quality, and reduced mortality rate caused by stress during transportation . It also reduces the incidence of PSE meat caused by slaughter stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzenesulfonamide. For instance, oxidative stress, cold and heat stress can enhance the body’s stress response .

properties

IUPAC Name |

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-18(2)12-24-16-10-9-13(11-15(16)20(3)17(18)21)19-25(22,23)14-7-5-4-6-8-14/h4-11,19H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPELAOZIHLFURM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one](/img/structure/B2740105.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methylbenzamide](/img/structure/B2740113.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2740115.png)

![8-chloro-1-(chloromethyl)-4-(4-ethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2740119.png)

![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide](/img/structure/B2740121.png)